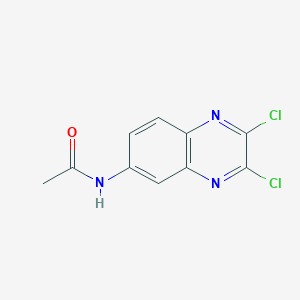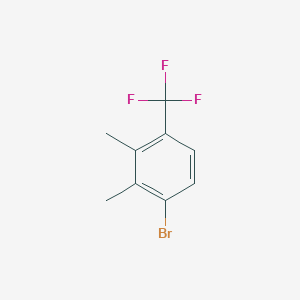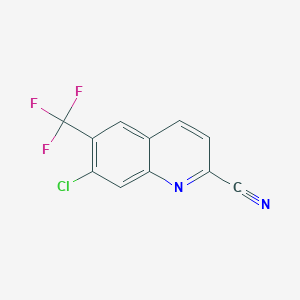
(1E)-N-(4-Chlorophenyl)-3,4-dihydronaphthalen-1(2H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a chloro-substituted aniline moiety linked to a dihydronaphthalene ring system, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline can be achieved through the Schiff base reaction. This involves the condensation of 4-chloroaniline with 3,4-dihydronaphthalen-1(2H)-one under acidic or basic conditions. The reaction typically proceeds as follows:
Reactants: 4-chloroaniline and 3,4-dihydronaphthalen-1(2H)-one.
Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide).
Solvent: Common solvents include ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours until the formation of the Schiff base is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure product.
化学反応の分析
Types of Reactions
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Studied for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of cytotoxicity, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.
類似化合物との比較
Similar Compounds
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)benzamide: Similar structure but with a benzamide group instead of an aniline moiety.
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)thiourea: Contains a thiourea group, offering different chemical properties.
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine: Features a hydrazine group, which can lead to different biological activities.
Uniqueness
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline is unique due to its specific combination of a chloro-substituted aniline and a dihydronaphthalene ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
64300-01-2 |
|---|---|
分子式 |
C16H14ClN |
分子量 |
255.74 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C16H14ClN/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2 |
InChIキー |
YRVANHQGRRJABV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(=NC3=CC=C(C=C3)Cl)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropylbenzo[d]thiazole-2-sulfonamide](/img/structure/B11861894.png)





![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)

![4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11861932.png)




